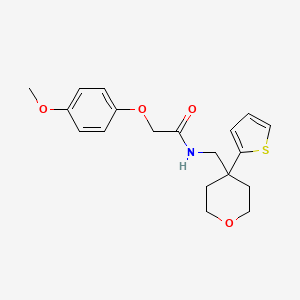

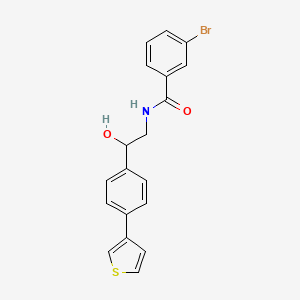

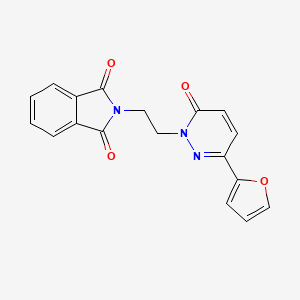

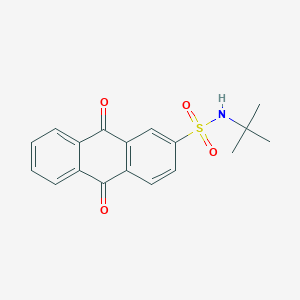

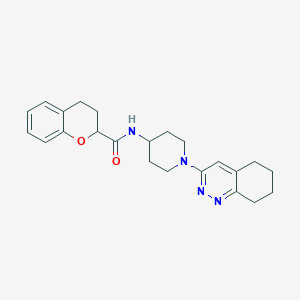

![molecular formula C21H16BrN3OS B2553837 2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 941991-65-7](/img/structure/B2553837.png)

2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide" is a structurally complex molecule that likely exhibits biological activity due to the presence of a thiazolo[5,4-b]pyridin-2-yl moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds with thiazole and pyridine rings, which are known to have various biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of related thiazolyl and pyridinyl compounds involves multistep reactions and the use of intermediates such as cyanoacetanilides and cyanoacetamides. For example, thiazolo[3,2-a]pyridines were synthesized from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone, indicating that similar strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide suggests that cyanoacetamide intermediates are versatile precursors for constructing complex molecules with multiple heterocyclic rings .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of thiazole and pyridine rings, which are crucial for their biological activity. Analytical and spectral data are used to establish the structure of these synthesized compounds . The presence of substituents on the thiazole and pyridine rings, such as bromophenyl or methyl groups, can significantly influence the molecular interactions and biological effects of these molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with thiazole and pyridine rings is influenced by the presence of functional groups such as acetamide. These compounds can undergo various chemical reactions, including cyclization and nucleophilic attacks, to form diverse heterocyclic derivatives . The reactivity is also determined by the substitution pattern on the rings, which can lead to different reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl and pyridinyl compounds are determined by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their chemical stability and solubility. These properties are essential for the biological activity of the compounds, as they affect their interaction with biological targets and their pharmacokinetic profile. The cytotoxicity of these compounds against various cancer cell lines indicates that they have the potential to penetrate cells and induce antiproliferative effects .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds similar in structure to the requested chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives have shown antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. Such studies include the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, indicating a focus on developing compounds with enhanced antimicrobial efficacy (Fuloria, 2014).

Antiproliferative Activities

Research into the antiproliferative activities of related compounds, particularly against various cancer cell lines, has been a significant focus. New functionalized pyridine linked thiazole derivatives have been synthesized and studied for their cytotoxicity properties against liver carcinoma, laryngeal carcinoma, prostate cancer, and breast cancer cell lines. Some compounds revealed promising anticancer activity, especially against MCF-7 and HepG2 cell lines (Alqahtani, 2020).

Synthesis and Chemical Properties

Various studies have focused on the synthesis of compounds with similar structures, exploring their chemical properties and reactions. For example, research has been conducted on alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to the discovery of new compounds and insights into their chemical behavior (Krauze, 2007).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3OS/c1-13-16(20-25-18-6-3-11-23-21(18)27-20)4-2-5-17(13)24-19(26)12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIGVMLRHKHSJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)

![(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2553775.png)

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)